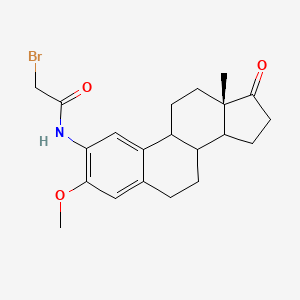

2-Bromoacetamidoestrone methyl ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromoacetamidoestrone methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C21H26BrNO3 and its molecular weight is 420.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Enzyme Inhibition Studies

One of the primary applications of 2-bromoacetamidoestrone methyl ether is in the study of enzyme inhibition. Research has shown that this compound acts as an affinity-labeling agent for human placental estradiol 17 beta-dehydrogenase. It irreversibly inactivates the enzyme in a time-dependent manner, following pseudo-first-order kinetics. The compound's ability to modify specific amino acid residues within the enzyme's active site provides insights into the enzyme's mechanism and substrate specificity .

Key Findings:

- Inactivation occurs at low concentrations (2.6 x 10^-4 M).

- The presence of estradiol and cofactors like NAD+ significantly slows down the inactivation rate, indicating competitive inhibition at the active site .

Anticancer Research

The potential anticancer properties of this compound have been explored, particularly regarding its effects on cancer cell lines. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards various cancer cells, making it a candidate for further development as a therapeutic agent.

Case Study:

- A study demonstrated that modifications to the compound could enhance its anticancer activity, achieving over 90% inhibition of cell proliferation at concentrations below 10 µM against certain cancer lines .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Irreversible inactivation of estradiol dehydrogenase | |

| Anticancer Activity | Selective toxicity towards cancer cell lines |

Table 2: Inactivation Kinetics of Estradiol Dehydrogenase

| Concentration (M) | Rate of Inactivation (k) | Observations |

|---|---|---|

| 1.7 x 10^-6 | Pseudo-first order | Saturation kinetics observed |

| 2.6 x 10^-4 | Slowed by estradiol | Competitive inhibition by cofactors |

化学反应分析

Enzyme Inactivation via Alkylation

2-Bromoacetamidoestrone methyl ether acts as a mechanism-based inactivator of human placental estradiol 17β-dehydrogenase (EC 1.1.1.62). Key reaction steps include:

Amino Acid Modification Profile (from radiolabeling studies):

Competitive Inhibition by Cofactors and Substrates

The inactivation process is modulated by cofactors and substrates:

Synthetic Reactions

The compound is synthesized through bromination and etherification:

-

Bromination of Estrone Derivatives

-

Estrone methyl ether undergoes bromination at the 2-position using bromoacetyl chloride in dimethylformamide (DMF).

-

Yields up to 75% under optimized conditions.

-

-

Acetamide Formation

-

Reaction with acetic anhydride introduces the acetamido group.

-

Stability and Reactivity

-

Hydrolytic Stability : Stable in aqueous buffers (pH 7.4) for >24 hours but degrades in strong acids/bases.

-

Photoreactivity : Decomposes under UV light, requiring storage in amber vials.

Selectivity in Alkylation

The compound exhibits residue-specific alkylation:

属性

CAS 编号 |

60973-95-7 |

|---|---|

分子式 |

C21H26BrNO3 |

分子量 |

420.3 g/mol |

IUPAC 名称 |

2-bromo-N-[(13S)-3-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]acetamide |

InChI |

InChI=1S/C21H26BrNO3/c1-21-8-7-13-14(16(21)5-6-19(21)24)4-3-12-9-18(26-2)17(10-15(12)13)23-20(25)11-22/h9-10,13-14,16H,3-8,11H2,1-2H3,(H,23,25)/t13?,14?,16?,21-/m0/s1 |

InChI 键 |

VNGDGEGSZSVNCN-AKLDVZJWSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

手性 SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

同义词 |

2-bromoacetamidoestrone methyl ether |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。